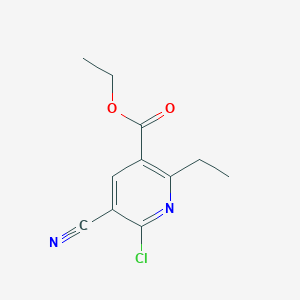
Ethyl 6-chloro-5-cyano-2-ethylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-5-cyano-2-ethylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a chloro, cyano, and ethyl group attached to a nicotinate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-cyano-2-ethylnicotinate typically involves the reaction of 6-chloronicotinic acid with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced at the 5-position of the nicotinic acid derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. The final product is typically obtained with high purity through a series of purification steps, including distillation and crystallization.
化学反応の分析
Types of Reactions: Ethyl 6-chloro-5-cyano-2-ethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: New derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Ethyl 6-chloro-5-cyano-2-ethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
作用機序
The mechanism of action of Ethyl 6-chloro-5-cyano-2-ethylnicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 6-chloro-5-cyano-2-ethylnicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloro-5-cyano-2-phenylnicotinate: Similar structure but with a phenyl group instead of an ethyl group. This compound may exhibit different chemical and biological properties due to the presence of the phenyl group.
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: Contains a trifluoromethyl group, which can significantly alter its reactivity and biological activity.
Ethyl 6-chloro-5-cyano-2-methylnicotinate: Similar to the ethyl derivative but with a methyl group. This compound may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
898227-76-4 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC名 |
ethyl 6-chloro-5-cyano-2-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-9-8(11(15)16-4-2)5-7(6-13)10(12)14-9/h5H,3-4H2,1-2H3 |
InChIキー |
IFSOLLFFMRIWBX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C(=N1)Cl)C#N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

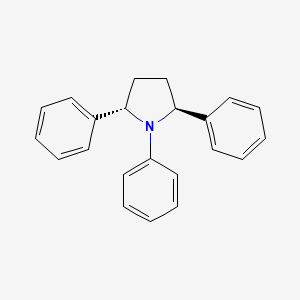
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
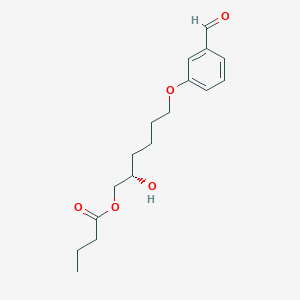
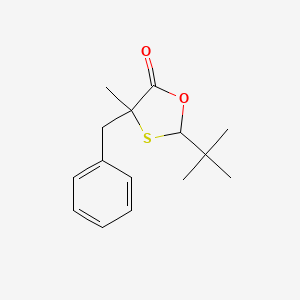
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
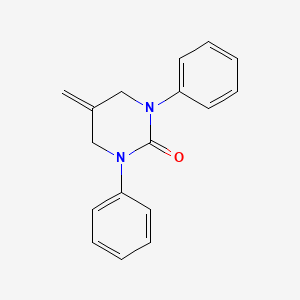
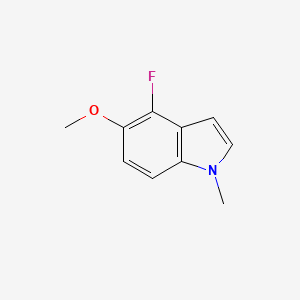
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
